Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate
CAS No.: 13700-78-2
Cat. No.: VC20996588
Molecular Formula: C13H16O5S3
Molecular Weight: 348.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13700-78-2 |
|---|---|
| Molecular Formula | C13H16O5S3 |
| Molecular Weight | 348.5 g/mol |
| IUPAC Name | diethyl 2,6-bis(methylsulfanyl)-4-oxothiopyran-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C13H16O5S3/c1-5-17-10(15)7-9(14)8(11(16)18-6-2)13(20-4)21-12(7)19-3/h5-6H2,1-4H3 |
| Standard InChI Key | GLHPGDBPBXGJTA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC(=C(C1=O)C(=O)OCC)SC)SC |
| Canonical SMILES | CCOC(=O)C1=C(SC(=C(C1=O)C(=O)OCC)SC)SC |
Introduction
| Identifier | Value |
|---|---|
| CAS Number | 13700-78-2 |
| Molecular Formula | C13H16O5S3 |
| IUPAC Name | 3,5-diethyl 2,6-bis(methylsulfanyl)-4-oxo-4H-thiopyran-3,5-dicarboxylate |
| Alternative Name | 4H-Thiopyran-3,5-dicarboxylicacid, 2,6-bis(methylthio)-4-oxo-, diethyl ester (8CI) |
Structural Characteristics and Chemical Properties
Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate features a central thiopyran ring with multiple functional groups that contribute to its chemical reactivity and properties. The compound contains three sulfur atoms: one as part of the thiopyran ring and two as part of the methylthio (methylsulfanyl) groups attached at positions 2 and 6 of the ring. Additionally, it contains five oxygen atoms: one as part of the ketone group at position 4 and four as part of the two ethyl carboxylate groups at positions 3 and 5. The presence of these functional groups confers specific chemical properties to the compound, influencing its reactivity, stability, and potential applications.
The structural features of this compound, particularly the combination of the thiopyran ring with methylthio groups and ethyl carboxylate functionalities, create a unique electronic environment that can participate in various chemical reactions. The presence of the ketone group at position 4 makes the compound susceptible to nucleophilic attack at this position. The ethyl carboxylate groups at positions 3 and 5 provide sites for potential hydrolysis or transesterification reactions. The methylthio groups at positions 2 and 6 can participate in various transformations, including oxidation, alkylation, or displacement reactions.
Comparative Analysis with Related Compounds
A structural analog of the target compound is diethyl 2,6-dimercapto-4-oxo-4H-thiopyran-3,5-dicarboxylate (CAS: 35388-08-0), which differs by having thiol (-SH) groups instead of methylthio (-SCH3) groups at positions 2 and 6 of the thiopyran ring. This related compound has been better characterized in the chemical literature, providing a basis for comparison and estimation of properties for our target compound .
Table 2: Comparison between Target Compound and Related Analog
| Property | Diethyl 2,6-bis(methylthio)-4-oxo-4H-thiopyran-3,5-dicarboxylate | Diethyl 2,6-dimercapto-4-oxo-4H-thiopyran-3,5-dicarboxylate |
|---|---|---|
| CAS Number | 13700-78-2 | 35388-08-0 |
| Molecular Formula | C13H16O5S3 | C11H12O5S3 |
| Molecular Weight | Not specified in sources | 320.40500 |
| Density | Not specified in sources | 1.43 g/cm3 |
| Boiling Point | Not specified in sources | 429.4°C at 760 mmHg |
| Flash Point | Not specified in sources | 213.5°C |
The structural difference between these two compounds—methylthio versus thiol groups—would influence their chemical properties and reactivity. The methylthio groups in the target compound would make it less susceptible to oxidation compared to the thiol groups in the analog, as thiols are readily oxidized to disulfides. Additionally, the target compound would have increased hydrophobicity due to the additional methyl groups, potentially affecting its solubility profile in various solvents.
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